![molecular formula C11H30F2Si4 B14079830 {Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) CAS No. 101017-04-3](/img/structure/B14079830.png)
{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) is a chemical compound characterized by the presence of fluoro(dimethyl)silyl and trimethylsilane groups
Vorbereitungsmethoden
The synthesis of {Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) typically involves the reaction of fluoro(dimethyl)silyl chloride with trimethylsilyl methylene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of catalysts to facilitate the reaction and improve yield.
Analyse Chemischer Reaktionen
{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the fluoro or trimethylsilyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed depend on the specific reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules to study their structure and function.
Industry: Used in the production of advanced materials, such as silicon-based polymers and coatings.
Wirkmechanismus
The mechanism by which {Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) exerts its effects involves the interaction of its fluoro(dimethyl)silyl and trimethylsilane groups with target molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the properties of the target molecules. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) can be compared with other similar compounds, such as:
Bis(trimethylsilyl)methane: Lacks the fluoro(dimethyl)silyl group, making it less reactive in certain chemical reactions.
Fluoro(trimethylsilyl)methane: Contains only one trimethylsilyl group, resulting in different chemical properties and reactivity.
Trimethylsilyl fluoride: A simpler compound with only one trimethylsilyl group and a fluoride ion, used in different applications.
The uniqueness of {Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) lies in its combination of fluoro(dimethyl)silyl and trimethylsilane groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
101017-04-3 |
|---|---|
Molekularformel |
C11H30F2Si4 |
Molekulargewicht |
312.69 g/mol |
IUPAC-Name |
[bis[fluoro(dimethyl)silyl]-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C11H30F2Si4/c1-14(2,3)11(15(4,5)6,16(7,8)12)17(9,10)13/h1-10H3 |
InChI-Schlüssel |
CVKJTMPERPTWEG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)F)[Si](C)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


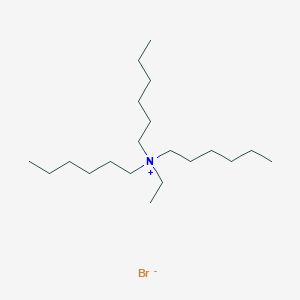
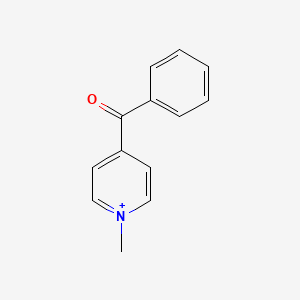
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079775.png)
![1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)
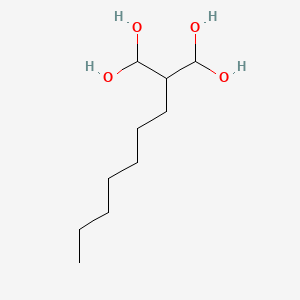
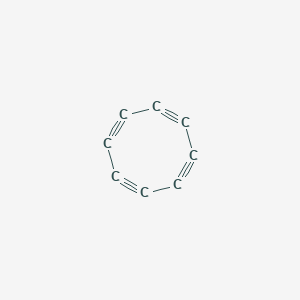

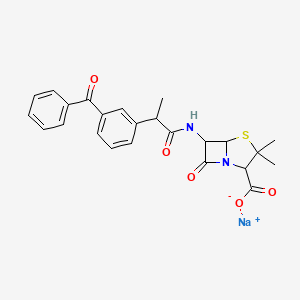
![2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid](/img/structure/B14079800.png)
![N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine](/img/structure/B14079804.png)
![tert-butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate](/img/structure/B14079811.png)
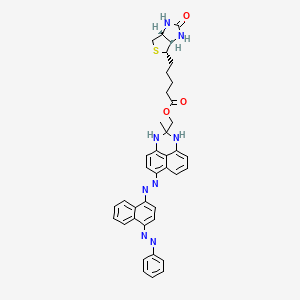
![Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-](/img/structure/B14079825.png)
![[Methylenedi(4,1-phenylene)]bis[(4-fluorophenyl)methanone]](/img/structure/B14079826.png)
